[1-(3-Methylthiophen-2-yl)ethyl](oxolan-2-ylmethyl)amine
Description
1-(3-Methylthiophen-2-yl)ethylamine is a tertiary amine featuring a 3-methylthiophen-2-yl group and an oxolan-2-ylmethyl substituent. The compound combines a sulfur-containing aromatic thiophene ring with a tetrahydrofuran (oxolan) moiety, which influences its electronic and steric properties. The molecular formula is C₁₂H₁₉NOS (molecular weight: 225.35 g/mol), derived from the thiophene-ethyl (C₇H₉S) and oxolan-methyl (C₅H₉O) groups linked via an amine bridge.
Properties
Molecular Formula |
C12H19NOS |
|---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
1-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H19NOS/c1-9-5-7-15-12(9)10(2)13-8-11-4-3-6-14-11/h5,7,10-11,13H,3-4,6,8H2,1-2H3 |
InChI Key |
JXUPBQDPRPRUCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NCC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
General Methods for Amination of 3-Methylthiophene Derivatives
The 1-(3-methylthiophen-2-yl)ethylamine fragment can be prepared by reductive amination of 3-methylthiophene-2-acetaldehyde or related ketones with ammonia or primary amines. Literature shows the use of catalytic hydrogenation with metal catalysts such as Raney-Nickel or palladium on carbon under hydrogen atmosphere for reductive amination of aromatic ketones to yield optically active amines with high yield and enantiomeric purity.
- Example: A method involving tetraalkyl titanate and Raney-Nickel catalyzed asymmetric reductive amination followed by debenzylation has been reported to yield optically active aryl ethylamines with yields >75% and optical purity >99%.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reductive amination | 3-Methylthiophene-2-acetophenone, S-phenylethylamine, tetraalkyl titanate, Raney-Ni, H2, 80-100 °C | Formation of N-benzyl protected amine intermediate |
| Debenzylation | Pd/C catalyst, H2, 60 °C | Removal of benzyl protecting group, yielding free amine |
Attachment of Oxolan-2-ylmethyl Group
Alkylation of Amine with Oxolane Derivatives
Catalysts and Reaction Conditions
Catalysts
Reaction Parameters
- Typical temperatures range from 60 °C for debenzylation to 100 °C for reductive amination.
- Hydrogen pressure varies from atmospheric to 15 atm depending on catalyst and substrate.
- Solvents include methanol, toluene, tetrahydrofuran, or mixtures thereof.
- Bases such as cesium carbonate facilitate the catalytic cycle in reductive amination.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive amination to amine | 3-Methylthiophene-2-acetophenone | S-phenylethylamine, tetraalkyl titanate, Raney-Ni, H2 | 80-100 °C, 3-15 atm H2 | 75-78 | High optical purity (>99%) |
| Debenzylation | N-benzyl protected amine | Pd/C, H2 | 60 °C, 3 atm H2 | Quantitative | Clean removal of protecting group |
| Reductive amination with oxolane aldehyde | 1-(3-Methylthiophen-2-yl)ethylamine, oxolane-2-carboxaldehyde | Iridium catalyst, Cs2CO3, MeOH | 100 °C, 16 h | 85-90 | Tandem synthesis, mild conditions |
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylthiophen-2-yl)ethylamine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxolane ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
1-(3-Methylthiophen-2-yl)ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)ethylamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds with polar residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Physicochemical Differences
The following table summarizes critical distinctions between the target compound and analogous structures:
| Compound Name (Reference) | Aromatic Group | Amine Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 1-(3-Methylthiophen-2-yl)ethylamine | 3-Methylthiophen-2-yl | Oxolan-2-ylmethyl | C₁₂H₁₉NOS | 225.35 | Sulfur-rich thiophene; moderate lipophilicity; cyclic ether moiety |
| (oxolan-3-ylmethyl)[1-(pyridin-2-yl)ethyl]amine | Pyridin-2-yl | Oxolan-3-ylmethyl | C₁₂H₁₈N₂O | 206.28 | Nitrogen-containing pyridine; lower molecular weight; increased polarity |
| [1-(3-Chloro-4-fluorophenyl)ethyl][1-(oxolan-2-yl)ethyl]amine | 3-Chloro-4-fluorophenyl | Oxolan-2-ylmethyl | C₁₄H₁₉ClFNO | 271.76 | Halogenated phenyl; higher molecular weight; enhanced lipophilicity |
| [1-(3-Fluorophenyl)ethyl][(3-methylthiophen-2-yl)methyl]amine | 3-Fluorophenyl | 3-Methylthiophen-2-yl | C₁₄H₁₆FNS | 249.35 | Fluorophenyl vs. methylthiophene; sulfur retained; altered π-π interactions |
| (1-(oxolan-2-yl)ethylamine) | 2-Trifluoromethoxyphenyl | Oxolan-2-ylmethyl | C₁₄H₁₈F₃NO₂ | 289.29 | Strong electron-withdrawing trifluoromethoxy group; highest molecular weight |
Detailed Analysis
Aromatic Group Variations
- Thiophene vs. Pyridine (): Replacing the thiophene with pyridine introduces a nitrogen atom, altering electronic properties.
- Halogenated Phenyl Groups (): Compounds with chloro-, fluoro-, or trifluoromethoxy-phenyl groups exhibit higher lipophilicity and metabolic stability due to halogen electronegativity. For example, the trifluoromethoxy group in significantly reduces amine basicity, impacting protonation states under physiological conditions .
Amine Substituent Effects
- Oxolan vs. Thiophene-Methyl (): The oxolan-2-ylmethyl group provides a cyclic ether, enhancing solubility through oxygen’s hydrogen-bonding capacity. In contrast, the thiophene-methyl substituent in retains sulfur’s polarizability, favoring hydrophobic interactions .
Molecular Weight and Bioavailability
Functional Implications
- Thiophene Derivatives (Target and ): The sulfur atom in thiophene facilitates interactions with metalloenzymes or aromatic receptors, making these compounds candidates for drug design targeting central nervous system disorders .
- Halogenated Analogs (): Fluorine and chlorine atoms enhance stability against oxidative metabolism, extending half-life in biological systems. These compounds are often explored in agrochemicals or long-acting therapeutics .
Biological Activity
1-(3-Methylthiophen-2-yl)ethylamine is a novel organic compound that combines a thiophene ring with an oxolane moiety. This unique structure suggests potential biological activities that warrant thorough investigation. The compound's design allows it to interact with various biological targets, including enzymes and receptors, making it a candidate for pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of 1-(3-Methylthiophen-2-yl)ethylamine is , with a molecular weight of approximately 219.34 g/mol. Its structure includes:
- Thiophene Ring : Contributes to its reactivity and biological interactions.
- Oxolane (Tetrahydrofuran) : Provides stability and solubility in biological systems.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₂H₁₇NOS |
| Molecular Weight | 219.34 g/mol |
| Functional Groups | Thiophene, Amine, Oxolane |
The biological activity of 1-(3-Methylthiophen-2-yl)ethylamine is primarily attributed to its ability to bind to specific receptors and enzymes. Studies suggest that the compound may exhibit:
- Antimicrobial Properties : Potential effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Modulation of inflammatory pathways through enzyme inhibition.
Case Studies
-
Antimicrobial Activity
- In vitro studies demonstrated that 1-(3-Methylthiophen-2-yl)ethylamine exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent.
-
Anti-inflammatory Effects
- A recent study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed that treatment with 1-(3-Methylthiophen-2-yl)ethylamine reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Test Organism/Model | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant antibacterial activity | Study 1 |
| Antimicrobial | Escherichia coli | Lower MIC compared to standard drugs | Study 1 |
| Anti-inflammatory | Macrophage model | Reduced cytokine production | Study 2 |
Computational Studies
Computational modeling has been employed to predict the binding affinity of 1-(3-Methylthiophen-2-yl)ethylamine with various biological targets. Molecular docking studies revealed strong interactions with enzymes involved in metabolic pathways, suggesting potential roles in drug development.
Q & A
Q. What are the established synthetic routes for 1-(3-Methylthiophen-2-yl)ethylamine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 3-methylthiophene derivatives (e.g., 3-methylthiophen-2-yl ethylamine) with oxolan-2-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to facilitate amine-alkyl coupling .
- Step 2 : Optimize yield by controlling temperature (40–60°C), solvent polarity (e.g., ethanol or THF), and stoichiometry (1:1.2 amine:halide ratio). Use chromatographic purification (silica gel, ethyl acetate/hexane) to isolate the product .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Methods :
Q. What preliminary biological assays are suitable for screening its activity?
- In vitro assays :
- Enzyme inhibition : Test against kinases or oxidoreductases (e.g., COX-2) using fluorogenic substrates .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to establish IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities for biological targets (e.g., dopamine D₂ receptors). Focus on optimizing the oxolane ring’s conformation and thiophene substituent interactions .
- QSAR studies : Correlate electronic properties (HOMO-LUMO gaps) of derivatives with activity data to prioritize synthetic targets .
Q. What strategies resolve contradictions in reported biological activity data?
- Case Example : If conflicting results arise in receptor activation studies (e.g., partial agonist vs. antagonist effects):
Q. How can the compound’s pharmacokinetic properties be improved without compromising activity?
- Structural modifications :
- Lipophilicity reduction : Introduce polar groups (e.g., hydroxyl or carboxyl) to the oxolane ring to enhance solubility .
- Prodrug design : Mask the amine group with acetyl or tert-butyl carbamate, which hydrolyzes in vivo .
- In silico ADMET prediction : Use SwissADME to optimize logP (<3) and BBB permeability .
Q. What are key structural analogs, and how do their activities compare?
-
Analog Table :
Analog Structure Key Modification Activity Change vs. Parent Compound [1-(3-Ethylthiophen-2-yl)ethyl]... Ethyl vs. methyl on thiophene Increased CYP3A4 inhibition (IC₅₀: 1.2 μM vs. 3.4 μM) [1-(3-Methylthiophen-2-yl)propyl].. Propyl linker extension Reduced receptor binding (Kᵢ: 8.9 nM vs. 2.1 nM)
Methodological Considerations
Q. How to troubleshoot low yields in large-scale synthesis?
- Scale-up challenges :
- Heat dissipation : Use jacketed reactors with precise temperature control to avoid exothermic side reactions .
- Purification : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .
Q. What techniques characterize the compound’s interaction with lipid bilayers?
- Biophysical methods :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to membrane-embedded receptors .
- Fluorescence anisotropy : Assess membrane fluidity changes using DPH probes .
Q. How to validate off-target effects in complex biological systems?
- Proteome-wide profiling :
- Chemical proteomics : Use photoaffinity labeling with a biotin-tagged analog to capture interacting proteins .
- RNA-seq : Compare transcriptomic profiles of treated vs. untreated cells to identify dysregulated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
